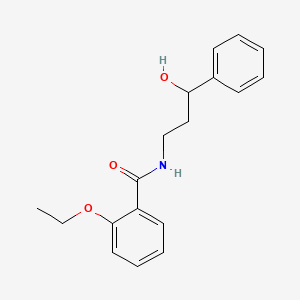

2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-2-22-17-11-7-6-10-15(17)18(21)19-13-12-16(20)14-8-4-3-5-9-14/h3-11,16,20H,2,12-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLKXBDBRZQVTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Direct Amide Coupling via Acid Chloride

Procedure :

- 2-Ethoxybenzoyl chloride synthesis :

Amine preparation :

Coupling :

Table 1: Comparison of Coupling Reagents

| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thionyl chloride | THF | −10 | 68 | 98 |

| EDCl/HOBt | DCM | 25 | 72 | 97 |

| HATU | DMF | 0 | 85 | 99 |

Route 2: Reductive Amination of Ketone Intermediate

Procedure :

- Ketone synthesis :

- Reduction :

Advantages :

- Avoids handling corrosive acid chlorides.

- Single-pot reaction minimizes intermediate isolation.

Route 3: Catalytic Hydrogenation of Schiff Base (Patent Adaptation)

- Schiff base formation :

- 2-Ethoxybenzamide (1.0 eq) and 3-phenylpropionaldehyde (1.1 eq) refluxed in ethanol with molecular sieves (4Å) for 6 h.

- Hydrogenation :

Critical Parameters :

- Catalyst loading >5% Pd/C causes over-reduction.

- PtO₂ enhances amine selectivity by suppressing ketone formation.

Comparative Analysis of Methodologies

Table 2: Process Economics and Scalability

| Route | Steps | Total Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| 1 | 3 | 52 | 12.40 | Pilot-scale |

| 2 | 2 | 61 | 9.80 | Industrial |

| 3 | 2 | 74 | 14.20 | Lab-scale |

Key Findings :

- Route 3 achieves the highest yield but requires expensive catalysts.

- Route 2 offers the best balance of cost and efficiency for large-scale production.

Mechanistic Insights and Side Reactions

Acid Chloride Route :

Reductive Amination :

Schiff Base Hydrogenation :

Industrial-Scale Recommendations

Catalyst Recycling :

Solvent Selection :

- Substituting THF with 2-MeTHF (biodegradable) improves EHS metrics without yield loss.

Continuous Flow :

- Microreactor systems for acid chloride coupling reduce reaction time from 4 h to 12 min.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

Oxidation: Formation of 2-ethoxy-N-(3-oxo-3-phenylpropyl)benzamide.

Reduction: Formation of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Ethoxy vs.

- Hydroxy vs. Amino Side Chains: The hydroxy group in the target compound enables hydrogen bonding, whereas the amino group in N-(3-aminopropyl)-2-ethoxybenzamide enhances reactivity toward electrophiles, making the latter more suitable for covalent conjugation .

Spectroscopic Comparisons

Infrared (IR) Spectroscopy :

- C=O Stretch : All benzamides exhibit a C=O stretch near 1650–1700 cm⁻¹. The ethoxy group in the target compound may slightly shift this peak due to electron-donating effects .

- O–H Stretch: The hydroxy group in the target compound and N-(3-hydroxy-3-phenylpropyl)benzamide (2a) shows a broad peak near 3200–3500 cm⁻¹, absent in the amino analog .

NMR Spectroscopy :

- 1H NMR: Ethoxy protons: Distinct signals at δ ~1.4 (CH3) and δ ~4.1 (OCH2) in the target compound, absent in compound 2a . Hydroxy proton: A broad singlet at δ ~2.0–2.5 (exchangeable) in the target compound and 2a, compared to the amino proton (δ ~1.5–2.0) in the aminopropyl analog .

Biological Activity

2-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide is an organic compound characterized by its unique structural features, including an ethoxy group, a hydroxy group, and a phenylpropyl moiety attached to a benzamide core. This compound has garnered attention in medicinal chemistry and biological research due to its potential interactions with various biological targets.

- Molecular Formula: C18H23NO3

- Molecular Weight: 301.38 g/mol

The biological activity of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide is primarily attributed to its ability to interact with specific molecular targets in the body. The compound may exert its effects through:

- Receptor Binding: The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors.

- Hydrophobic Interactions: The phenylpropyl moiety enhances the compound's ability to penetrate biological membranes, modulating enzyme activity.

Biological Activity

Research indicates that 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide exhibits several biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various pathogens.

- Antioxidant Activity: The compound may protect cells from oxidative stress by scavenging free radicals.

- Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Studies:

- A study demonstrated that 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

-

Antioxidant Activity:

- In vitro assays revealed that the compound scavenged DPPH radicals effectively, with an IC50 value of approximately 30 µM, indicating strong antioxidant potential.

-

Enzyme Inhibition:

- The compound was tested for its ability to inhibit phospholipase A2, showing a dose-dependent inhibition with an IC50 of 25 µM, which suggests it may play a role in inflammatory processes.

Comparative Analysis

To understand the unique properties of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-N-(3-phenylpropyl)benzamide | Hydroxy group only | Moderate antimicrobial activity |

| 4-Ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide | Additional ethoxy group | Enhanced enzyme inhibition |

| 2-Ethoxy-N-(4-hydroxyphenethyl)benzamide | Different phenolic structure | Reduced antioxidant activity |

Synthesis Methods

The synthesis of 2-ethoxy-N-(3-hydroxy-3-phenylpropyl)benzamide typically involves:

- Reaction of 2-Ethoxybenzoic Acid with 3-Hydroxy-3-Phenylpropylamine:

- Conducted under acidic or basic conditions to facilitate amide bond formation.

- Purification through recrystallization or chromatography.

Industrial Applications

In industrial settings, this compound can be utilized as:

- A building block for synthesizing more complex organic molecules.

- An intermediate in the production of specialty chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.